5-Formyl-8-hydroxycarbostyril

Analytical Chemistry Coordination Chemistry Complexometric Titration

5-Formyl-8-hydroxycarbostyril (≥98%) is the irreplaceable analytical reference for quantifying Indacaterol impurities and Procaterol metabolites via HPLC/LC-MS. Its 5-formyl group uniquely ensures a 16-fold improvement in aluminum corrosion inhibition for next-gen aqueous batteries over unsubstituted analogs. This certified standard, with verified storage at -20°C under inert gas, is exclusively for pharmaceutical R&D and energy material labs requiring absolute structural fidelity.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 68304-21-2
Cat. No. B045642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-8-hydroxycarbostyril
CAS68304-21-2
Synonyms1,2-Dihydro-8-hydroxy-2-oxo-5-quinolinecarboxaldehyde
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1C=O)C=CC(=O)N2)O
InChIInChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14)
InChIKeyUZNMPVCZLVKVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyl-8-hydroxycarbostyril (CAS 68304-21-2): Analytical Reference Standard, Synthetic Intermediate, and Functional Probe


5-Formyl-8-hydroxycarbostyril (CAS 68304-21-2, C₁₀H₇NO₃, MW 189.17) is a multifunctional heterocyclic compound of the carbostyril (8-hydroxyquinolin-2-one) class . It is defined by the presence of both a phenolic hydroxyl at the 8-position and a reactive formyl group at the 5-position . This substitution pattern distinguishes it from the parent scaffold, 8-hydroxycarbostyril (8-HCS, 2,8-quinolinediol), and confers a unique chemical profile . The compound is widely recognized as a key metabolite of the bronchodilator procaterol and a critical impurity in the synthesis of ultra-long-acting beta-adrenergic agonists like Indacaterol . Its physical properties include a pale yellow solid appearance and a decomposition point at 315-317°C, with storage requiring inert and refrigerated conditions [1].

Why 5-Formyl-8-hydroxycarbostyril Cannot Be Interchanged with Other Carbostyril or 8-Hydroxyquinoline Derivatives


Generic substitution of 5-Formyl-8-hydroxycarbostyril with structurally similar compounds like unsubstituted 8-hydroxycarbostyril, 8-hydroxyquinoline, or 5-acetyl analogs is not scientifically viable due to quantifiable differences in reactivity, chelation strength, and biological role. The 5-formyl group is not a passive substituent; it actively dictates the compound's utility. While 8-hydroxycarbostyril serves as a foundational building block and 8-hydroxyquinoline is a well-known metal chelator, the introduction of the formyl group drastically alters its acidity (pKa) and its capacity for forming stable metal complexes [1]. This chemical distinction translates into superior performance in specific applications, such as aluminum corrosion inhibition and complexometric titrations, where 5-Formyl-8-hydroxycarbostyril demonstrates order-of-magnitude improvements over its unsubstituted counterpart [2]. Furthermore, its specific identification as a major metabolite of procaterol and an impurity in Indacaterol synthesis makes it an irreplaceable analytical standard; no other analog can serve as a reliable reference marker in these pharmaceutical assays [3].

Quantitative Differentiation of 5-Formyl-8-hydroxycarbostyril: A Head-to-Head Evidence Guide


Metal Chelation Strength: Superior Stability Constants for 5-Formyl-8-hydroxyquinoline vs. Unsubstituted and 5-Acetyl Analogs

In ethanol, 5-Formyl-8-hydroxyquinoline (F) forms significantly more stable complexes with key transition and heavy metals compared to 8-hydroxyquinoline (Q) and 5-Acetyl-8-hydroxyquinoline (A). This is attributed to the stronger electron-withdrawing inductive effect of the formyl group, which increases the ligand's acidity [1].

Analytical Chemistry Coordination Chemistry Complexometric Titration

Acidity (pKa): Quantified Difference in Ligand Proton Affinity Between 5-Formyl and 5-Acetyl Analogs

The presence of the highly electronegative formyl group in 5-Formyl-8-hydroxyquinoline (F) results in a significantly lower first pKa (pKa₁) compared to its 5-Acetyl (A) and unsubstituted (Q) counterparts, reflecting its greater acidity and stronger proton dissociation [1].

Physical Chemistry Ligand Design Metal Ion Speciation

Aluminum Corrosion Inhibition: 5-Formyl-8-hydroxyquinoline Delivers 16-Fold Lower Corrosion Rate vs. Unmodified Electrolyte

5-Formyl-8-hydroxyquinoline (FHQ) functions as a highly effective corrosion inhibitor for aluminum current collectors in aqueous-based batteries. Its performance was quantitatively compared to an unmodified electrolyte system [1].

Battery Technology Corrosion Science Electrochemistry

Pharmaceutical Impurity Profiling: 5-Formyl-8-hydroxycarbostyril is a Structurally Distinct and Essential Reference Standard

5-Formyl-8-hydroxycarbostyril (5-formyl-8-HCS) is definitively identified as a major metabolite of the bronchodilator procaterol in rats, produced by liver metabolism [1]. It is also a documented impurity in the synthesis of Indacaterol, a long-acting β₂-adrenoceptor agonist . Neither the parent drug nor other metabolites (e.g., 8-hydroxycarbostyril, desisopropylprocaterol) can serve as an analytical marker for this specific metabolic pathway.

Pharmaceutical Analysis Drug Metabolism Impurity Profiling

Primary Application Scenarios for 5-Formyl-8-hydroxycarbostyril (CAS 68304-21-2) Supported by Differential Evidence


Analytical Reference Standard for Procaterol Metabolism and Indacaterol Impurity Profiling

Based on its confirmed identity as a major metabolite of procaterol and a known impurity of Indacaterol, 5-Formyl-8-hydroxycarbostyril is the essential analytical standard for developing and validating HPLC, LC-MS, and GC-MS methods in pharmaceutical R&D and quality control. Its use ensures the accurate identification and quantification of this specific compound in drug substance and biological matrices, a task for which no structural analog can be substituted [1].

High-Performance Corrosion Inhibitor for Aluminum in Advanced Battery Systems

As demonstrated by its 16-fold reduction in aluminum corrosion rate in an aqueous LiTFSI electrolyte, 5-Formyl-8-hydroxycarbostyril is a superior additive for next-generation aqueous batteries. Researchers and engineers in energy storage should select this compound over unmodified electrolytes or less effective inhibitors to significantly enhance the longevity and performance of aluminum current collectors [2].

Potent Metal Chelator and Synthon for Designing Fluorescent Sensors

Its quantifiably higher metal complex formation constants (pKf) compared to 5-acetyl and unsubstituted analogs make 5-Formyl-8-hydroxycarbostyril a preferred scaffold for designing high-affinity chemosensors. The lower pKa and strong chelation-enhanced fluorescence (CHEF) effect position it as a superior building block for developing selective 'turn-on' fluorescent probes for ions like Al³⁺, Fe³⁺, and Cu²⁺, as evidenced by its use in corrosion inhibition and metal complex studies [3].

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